molecular formula C22H27F3O4S B10837273 S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

Cat. No. B10837273
M. Wt: 444.5 g/mol
InChI Key: MGNNYOODZCAHBA-AZYZPMHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of milveterol involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

    Formation of the core structure: This involves the construction of the beta-2 adrenergic receptor agonist scaffold through a series of organic reactions.

    Functionalization: Introduction of specific functional groups to enhance the pharmacological properties of milveterol.

Fluticasone is synthesized through a series of steps starting from a corticosteroid precursor. The key steps include:

Industrial Production Methods

Industrial production of milveterol and fluticasone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Milveterol and fluticasone undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates and the final active pharmaceutical ingredients, milveterol and fluticasone .

Scientific Research Applications

Milveterol and fluticasone have a wide range of scientific research applications, including:

    Chemistry: Studying the synthesis and reactivity of beta-2 adrenergic receptor agonists and glucocorticoids.

    Biology: Investigating the cellular and molecular mechanisms of bronchodilation and anti-inflammatory effects.

    Medicine: Developing new therapies for respiratory diseases such as COPD and asthma.

    Industry: Producing inhaled medications for the treatment of obstructive airway diseases

Mechanism of Action

Milveterol exerts its effects by binding to beta-2 adrenergic receptors on the surface of airway smooth muscle cells, leading to relaxation of the muscles and bronchodilation. Fluticasone works by activating glucocorticoid receptors, which suppresses the production of inflammatory mediators and reduces inflammation in the airways .

Comparison with Similar Compounds

Milveterol and fluticasone can be compared with other similar compounds used in the treatment of respiratory diseases:

Milveterol and fluticasone are unique in their combination, providing both bronchodilation and anti-inflammatory effects in a single inhaled therapy, which can improve patient adherence and outcomes .

properties

Molecular Formula

C22H27F3O4S

Molecular Weight

444.5 g/mol

IUPAC Name

S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

InChI

InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14?,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

MGNNYOODZCAHBA-AZYZPMHWSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F

Origin of Product

United States

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